molecular formula C17H22BNO4 B1407466 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)isoindoline-1,3-dione CAS No. 1704068-63-2

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)isoindoline-1,3-dione

Cat. No.: B1407466
CAS No.: 1704068-63-2
M. Wt: 315.2 g/mol
InChI Key: TXJHLLKFVXQINX-UHFFFAOYSA-N
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Description

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)isoindoline-1,3-dione is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with a boron-containing reagent such as pinacolborane. The reaction is often catalyzed by transition metals like palladium or copper, which facilitate the formation of the boron-carbon bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and coupling partners like aryl halides. Typical reaction conditions involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield boronic acids, while substitution reactions can produce various arylated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)isoindoline-1,3-dione is unique due to its combination of a boron-containing dioxaborolane ring and an isoindoline-1,3-dione moiety.

Properties

IUPAC Name

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)10-7-11-19-14(20)12-8-5-6-9-13(12)15(19)21/h5-6,8-9H,7,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJHLLKFVXQINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)isoindoline-1,3-dione
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2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)isoindoline-1,3-dione
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2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)isoindoline-1,3-dione
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2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)isoindoline-1,3-dione
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2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)isoindoline-1,3-dione
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2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)isoindoline-1,3-dione

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